molecular formula C19H24FN3O3 B14986420 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14986420
M. Wt: 361.4 g/mol
InChI Key: QHSUCLDZWLTFGJ-UHFFFAOYSA-N
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Description

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Fluorination: The indole derivative is then fluorinated using a fluorinating agent such as Selectfluor.

    Coupling Reaction: The fluorinated indole is coupled with an appropriate ethylating agent to form the 2-(5-fluoro-1H-indol-3-yl)ethyl intermediate.

    Amidation: The intermediate is then reacted with N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated indole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

  • 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro and bromo analogs.

Properties

Molecular Formula

C19H24FN3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H24FN3O3/c1-26-8-2-6-21-19(25)14-9-18(24)23(12-14)7-5-13-11-22-17-4-3-15(20)10-16(13)17/h3-4,10-11,14,22H,2,5-9,12H2,1H3,(H,21,25)

InChI Key

QHSUCLDZWLTFGJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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